1,2,3,5,7,8-Hexachloronaphthalene 1,2,3,5,7,8-Hexachloronaphthalene
Brand Name: Vulcanchem
CAS No.: 103426-94-4
VCID: VC20747916
InChI: InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H
SMILES: C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Molecular Formula: C10H2Cl6
Molecular Weight: 334.8 g/mol

1,2,3,5,7,8-Hexachloronaphthalene

CAS No.: 103426-94-4

Cat. No.: VC20747916

Molecular Formula: C10H2Cl6

Molecular Weight: 334.8 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,5,7,8-Hexachloronaphthalene - 103426-94-4

CAS No. 103426-94-4
Molecular Formula C10H2Cl6
Molecular Weight 334.8 g/mol
IUPAC Name 1,2,3,5,7,8-hexachloronaphthalene
Standard InChI InChI=1S/C10H2Cl6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H
Standard InChI Key JPQLLIUTUFJWMH-UHFFFAOYSA-N
SMILES C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl
Canonical SMILES C1=C2C(=CC(=C(C2=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl

Chemical Identity and Structure

1,2,3,5,7,8-Hexachloronaphthalene consists of a naphthalene backbone with six chlorine atoms substituted at positions 1, 2, 3, 5, 7, and 8. This specific arrangement of chlorine atoms distinguishes it from other hexachloronaphthalene isomers.

Basic Identifiers

The compound is characterized by the following fundamental properties:

  • Chemical Formula: C₁₀H₂Cl₆

  • Molecular Weight: 334.841 g/mol

  • IUPAC Standard InChIKey: JPQLLIUTUFJWMH-UHFFFAOYSA-N

Structural Representation

The structure features a naphthalene core (two fused benzene rings) with six chlorine atoms attached at specific positions. This particular chlorination pattern affects its three-dimensional conformation and consequently its biological and environmental behavior.

Physical and Chemical Properties

While specific data for 1,2,3,5,7,8-hexachloronaphthalene is limited, comparison with related hexachloronaphthalene congeners provides insight into its likely properties.

General Physical Properties

Based on similar hexachloronaphthalene congeners, the compound likely exhibits:

  • Physical State: Solid at room temperature

  • Appearance: Crystalline solid

  • Odor: Characteristic aromatic odor

Thermodynamic Properties

The limited available data suggests properties that align with other hexachloronaphthalenes:

PropertyValueReference
Boiling PointApproximately 390°C at 760 mmHgBased on similar congeners
Flash PointApproximately 195°CBased on similar congeners
DensityApproximately 1.7 g/cm³Based on similar congeners

Environmental Partition Properties

Hexachloronaphthalenes generally exhibit:

  • High lipophilicity: Contributing to bioaccumulation potential

  • Low water solubility: Affecting environmental distribution

  • High LogP values: Similar congeners show LogP values around 6.7-6.8

Analytical Detection Methods

Gas Chromatography

Gas chromatography represents the primary analytical technique for detecting and quantifying 1,2,3,5,7,8-hexachloronaphthalene in environmental and biological samples.

Retention Indices

The retention behavior of 1,2,3,5,7,8-hexachloronaphthalene has been documented under standardized gas chromatographic conditions:

Column typeActive phaseRetention IndexReferenceConditions
CapillaryDB-52415Yin, Liu, et al., 200330 m/0.25 mm/0.25 μm, Helium, 4 K/min; T start: 160°C; T end: 280°C
CapillaryDB-52415Olivero and Kannan, 199930 m/0.25 mm/0.25 μm, He, 4 K/min; T start: 160°C; T end: 280°C

These retention indices provide valuable reference points for the identification of this specific hexachloronaphthalene isomer in complex environmental mixtures.

Mass Spectrometry

High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is commonly employed for the definitive identification and quantification of polychlorinated naphthalenes, including 1,2,3,5,7,8-hexachloronaphthalene . This technique allows for the discrimination between different hexachloronaphthalene congeners.

Toxicological Profile

While toxicity data specific to 1,2,3,5,7,8-hexachloronaphthalene is limited, studies on hexachloronaphthalenes as a class provide insight into potential health effects.

Mechanism of Toxicity

Hexachloronaphthalenes generally exhibit dioxin-like toxicity through aryl hydrocarbon receptor (AhR) activation, though with much lower potency than 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Comparative Toxicity

Studies on related hexachloronaphthalene congeners demonstrate significant toxicological effects:

  • 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) shows an estimated relative potency of 0.0015-0.0072 compared to TCDD

  • 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) shows an estimated relative potency of 0.00029-0.00067 compared to TCDD

These findings suggest that 1,2,3,5,7,8-hexachloronaphthalene may exhibit similar dioxin-like toxicity, though specific studies on this particular congener are needed for definitive assessment.

Neurological Effects

Recent research on hexachloronaphthalenes indicates potential neurotoxic effects:

  • Studies on 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) demonstrate neurotoxicity through mitochondrial-dependent mechanisms

  • At 72 hours post-exposure, PCN 67 showed an IC₅₀ value of 0.35 μg/ml in neuronal models

  • Evidence suggests that exposure can result in neuron loss through mitochondrial calcium accumulation and oxidative stress

While these findings are based on a different hexachloronaphthalene isomer, they suggest potential concerns regarding the neurotoxicity of the entire class, potentially including 1,2,3,5,7,8-hexachloronaphthalene.

Target Organs

Based on studies with related hexachloronaphthalenes, potential target organs include:

  • Liver: Hepatotoxicity has been observed in animals exposed to hexachloronaphthalenes

  • Thymus: Thymic atrophy has been reported following exposure to hexachloronaphthalenes

  • Nervous System: Evidence of neurotoxicity as described above

  • Skin: Chloracne and other dermatological effects are common with polychlorinated aromatic compounds

Environmental Significance

Persistence and Bioaccumulation

Like other hexachloronaphthalenes, 1,2,3,5,7,8-hexachloronaphthalene is expected to be environmentally persistent and bioaccumulative due to its chemical stability and lipophilicity. These properties contribute to its potential as an environmental contaminant of concern.

Sources and Environmental Occurrence

Hexachloronaphthalenes generally originate from:

  • Industrial processes involving chlorinated compounds

  • Thermal processes such as waste incineration

  • Historical use of technical PCN mixtures

  • As impurities in other chlorinated products

Environmental Fate

Due to its chemical properties, 1,2,3,5,7,8-hexachloronaphthalene likely:

  • Partitions primarily to organic phases in the environment

  • Adsorbs strongly to sediments and soils

  • Bioaccumulates in food chains, particularly in aquatic ecosystems

  • Undergoes limited degradation, contributing to environmental persistence

Regulatory Considerations

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